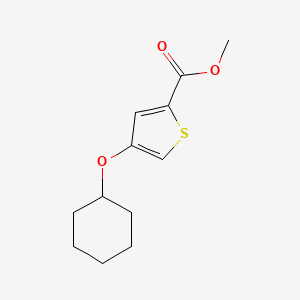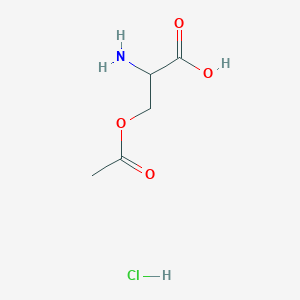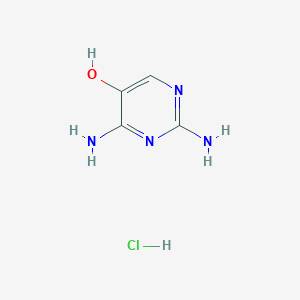
CDKi hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDKi hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression in eukaryotic cells. This compound has shown significant inhibitory activity against various tumor types both in vitro and in vivo, making it a promising candidate for cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CDKi hydrochloride involves the formation of a pyrimidine core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The general synthetic route includes:
Formation of the pyrimidine core: This is typically achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Functional group introduction: Various functional groups are introduced to the pyrimidine core through substitution reactions, often using reagents like halides or sulfonates.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Purification is typically achieved through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
CDKi hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the pyrimidine core can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
CDKi hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in cell cycle regulation and to develop new CDK inhibitors.
Biology: Employed in cell culture studies to investigate the effects of CDK inhibition on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, glioblastoma, and head and neck cancer
Industry: Utilized in the development of new drugs and in the optimization of existing therapeutic regimens.
Mécanisme D'action
CDKi hydrochloride exerts its effects by selectively inhibiting the activity of cyclin-dependent kinases. These kinases play a crucial role in regulating the cell cycle by phosphorylating specific target proteins. By inhibiting CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDK1, CDK2, CDK4, and CDK9, among others .
Comparaison Avec Des Composés Similaires
CDKi hydrochloride is unique in its selectivity and potency compared to other CDK inhibitors. Similar compounds include:
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Abemaciclib: Another selective inhibitor of CDK4 and CDK6, with additional activity against CDK9.
Dinaciclib: A more global CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9
This compound stands out due to its broad spectrum of activity and its potential for use in combination therapies to overcome resistance mechanisms .
Propriétés
Formule moléculaire |
C4H7ClN4O |
|---|---|
Poids moléculaire |
162.58 g/mol |
Nom IUPAC |
2,4-diaminopyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(9)1-7-4(6)8-3;/h1,9H,(H4,5,6,7,8);1H |
Clé InChI |
KEFSYBXFZWLDQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)N)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)
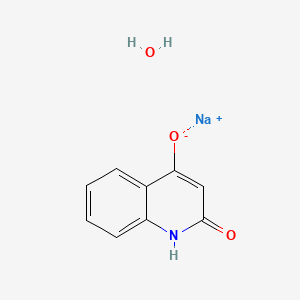
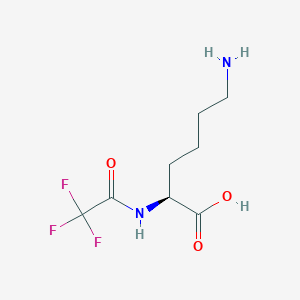
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
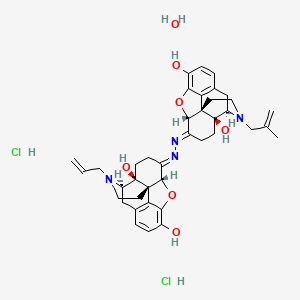


![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)


